molecular formula C18H18ClN3O5 B4840716 N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B4840716
M. Wt: 391.8 g/mol
InChI Key: WMDUQWJNBZTGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide, also known as CFTR inhibitor, is a novel drug molecule that has been extensively researched for its potential therapeutic applications.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor works by binding to the N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide protein and blocking its activity. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor binds to a specific site on the N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide protein, known as the ATP binding site, and prevents the protein from opening and allowing chloride ions to pass through. This leads to a reduction in chloride secretion and mucus production.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has been shown to reduce mucus secretion and improve lung function in cystic fibrosis patients. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has also been shown to reduce cyst growth in polycystic kidney disease and reduce fluid secretion in secretory diarrhea. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has a specific target and does not affect other ion channels or transporters, making it a highly specific drug molecule.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has several advantages for lab experiments, including its high specificity and potency. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor can be used to study the role of N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide in various diseases and to develop new therapies for these diseases. However, N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor also has some limitations, including its high cost and limited availability.

Future Directions

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has several potential future directions, including the development of new formulations and delivery methods to improve its efficacy and reduce its cost. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor may also be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor and its potential applications in various diseases.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has been extensively researched for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has been shown to block the activity of cystic fibrosis transmembrane conductance regulator (N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide), which is a chloride channel that regulates the transport of ions across cell membranes. In cystic fibrosis, N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide is defective, leading to the accumulation of thick mucus in the lungs and other organs. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has been shown to reduce mucus secretion and improve lung function in cystic fibrosis patients.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5/c1-26-14-5-4-11(19)9-12(14)21-16(23)10-13-17(24)20-6-7-22(13)18(25)15-3-2-8-27-15/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDUQWJNBZTGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxopiperazin-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide
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N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide

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